molecular formula C16H15ClN2O4 B4838198 N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-chloro-2-methoxyphenyl)urea

N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-chloro-2-methoxyphenyl)urea

Cat. No.: B4838198
M. Wt: 334.75 g/mol
InChI Key: RQQFHCISJFNUDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-chloro-2-methoxyphenyl)urea, also known as BDMC, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields, including medicine and agriculture. BDMC has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-chloro-2-methoxyphenyl)urea is not fully understood, but it has been found to inhibit the activity of various enzymes and proteins involved in cell growth and inflammation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. It has also been found to have insecticidal and anti-fungal properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-chloro-2-methoxyphenyl)urea in lab experiments is its ability to selectively inhibit the growth of cancer cells, making it a promising candidate for the development of anti-cancer drugs. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-chloro-2-methoxyphenyl)urea. One area of research could focus on the development of this compound-based anti-cancer drugs, as it has shown promising results in inhibiting the growth of cancer cells. Another area of research could focus on the development of this compound-based pesticides and anti-fungal agents for use in agriculture. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-chloro-2-methoxyphenyl)urea has been the focus of scientific research due to its potential applications in various fields. In medicine, this compound has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. It has also been found to have anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various inflammatory diseases.
In agriculture, this compound has been found to exhibit insecticidal properties, making it a potential candidate for use as a pesticide. It has also been found to have anti-fungal properties, making it a potential candidate for the treatment of fungal infections in crops.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-21-13-5-3-11(17)7-12(13)19-16(20)18-8-10-2-4-14-15(6-10)23-9-22-14/h2-7H,8-9H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQFHCISJFNUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823765
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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